molecular formula C19H15ClO5 B2636901 ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 379240-90-1

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2636901
CAS No.: 379240-90-1
M. Wt: 358.77
InChI Key: NMHLCHMMVVPZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is an organic compound with a complex structure that includes a benzofuran ring, a chlorobenzoyloxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the replacement of the chlorobenzoyloxy group with the nucleophile used.

Scientific Research Applications

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(2-CHLOROBENZOYLOXY)-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE: Similar structure but with a methoxy group instead of a methyl group.

    ETHYL 5-(2-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYLINDOLE-3-CARBOXYLATE: Contains an indole ring instead of a benzofuran ring.

Uniqueness

ETHYL 5-(2-CHLOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHLCHMMVVPZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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